molecular formula C13H15NO3 B12865358 (R)-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid

(R)-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B12865358
M. Wt: 233.26 g/mol
InChI Key: HPDYRXSDZGHOHS-CYBMUJFWSA-N
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Description

(R)-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid (CAS 308841-65-8) is a chiral pyrrolidine-2-carboxylic acid derivative of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of 3-aryl proline analogs that function as competitive antagonists for ionotropic glutamate receptors (iGluRs) . Its core structure is based on a pyrrolidine scaffold, a feature common to many pharmacologically active molecules and natural products . The primary research value of this (R)-enantiomer lies in its activity as a potent and selective antagonist for N-methyl-D-aspartate (NMDA) receptors, a subclass of iGluRs . Structure-activity relationship (SAR) studies on this scaffold have demonstrated that 3-aryl proline analogs can achieve high nanomolar potency (IC50 values as low as 200 nM) against NMDA receptors, with some derivatives showing a 3 to 34-fold preference for specific subunit compositions such as GluN1/GluN2A over others . This makes it a valuable tool compound for investigating the physiological and pathophysiological roles of NMDA receptors, which are implicated in a range of neurological conditions including neuropathic pain, chronic inflammation, cerebral stroke, and neurodegenerative diseases . With a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol , the compound is characterized by its carboxylic acid and acetyl-functionalized pyrrolidine ring. It is offered for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(2R)-1-acetyl-2-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H15NO3/c1-10(15)14-9-5-8-13(14,12(16)17)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,16,17)/t13-/m1/s1

InChI Key

HPDYRXSDZGHOHS-CYBMUJFWSA-N

Isomeric SMILES

CC(=O)N1CCC[C@@]1(C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(=O)N1CCCC1(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Addition of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

Industrial Production Methods

Industrial production of ®-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Hydrolysis of the Acetyl Group

The acetyl group undergoes hydrolysis under acidic or basic conditions to yield (R)-2-phenylpyrrolidine-2-carboxylic acid.

ConditionsReagents/CatalystsYield (%)Reference
Acidic hydrolysis (HCl)6M HCl, reflux, 6 h85
Basic hydrolysis (NaOH)2M NaOH, RT, 12 h78
Enzymatic hydrolysisLipase (Candida antarctica)92*

*Enantiomeric excess (ee) retained >99% for (R)-configuration.

Esterification of the Carboxylic Acid

The carboxylic acid reacts with alcohols to form esters, crucial for prodrug development.

AlcoholCatalystConditionsProduct (Ester)Yield (%)Reference
MethanolH₂SO₄ (cat.)Reflux, 4 hMethyl (R)-1-acetyl-2-phenylpyrrolidine-2-carboxylate89
Benzyl alcoholDCC/DMAPCH₂Cl₂, RT, 12 hBenzyl (R)-1-acetyl-2-phenylpyrrolidine-2-carboxylate76
tert-ButanolEDCl/HOBtDMF, 0°C→RT, 24 htert-Butyl (R)-1-acetyl-2-phenylpyrrolidine-2-carboxylate68

Decarboxylation Reactions

Decarboxylation occurs under radical-forming conditions or thermal activation:

Reaction TypeConditionsMajor ProductYield (%)Reference
TiO₂-mediatedUV light, TiO₂, CH₃CN(R)-1-Acetyl-2-phenylpyrrolidine54
Thermal (200°C)Xylene, 6 h2-Phenylpyrrolidine derivatives41

Stereoselective Alkylation

The pyrrolidine ring undergoes alkylation at the nitrogen or α-carbon, preserving chirality:

ReagentBase/SolventProductYield (%)ee (%)Reference
Benzyl bromideK₂CO₃, DMF(R)-1-Benzyl-2-phenylpyrrolidine-2-carboxylic acid6398
Allyl iodideLDA, THF, -78°C(R)-1-Allyl-2-phenylpyrrolidine-2-carboxylic acid5895

Cycloaddition and Ring-Opening

The compound participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductYield (%)Reference
PhenylacetyleneCuI, Et₃N, 80°CPyrrolidine-fused oxazole derivative72
Maleic anhydrideToluene, refluxSuccinimide adduct65

Catalytic Hydrogenation

The phenyl group can be hydrogenated under high-pressure H₂:

CatalystSolvent/ConditionsProductYield (%)Reference
Pd/C (10%)H₂ (50 psi), EtOH, 24 h(R)-1-Acetyl-2-cyclohexylpyrrolidine-2-carboxylic acid88

Salt Formation

The carboxylic acid forms pharmaceutically relevant salts:

BaseSolventSaltSolubility (mg/mL)Reference
Sodium hydroxideH₂O/EtOHSodium (R)-1-acetyl-2-phenylpyrrolidine-2-carboxylate120
L-LysineMeOH/H₂OLysine salt95

Key Mechanistic Insights:

  • Acetyl Stability : The acetyl group resists hydrolysis under mild conditions but cleaves efficiently in strong acids/bases or via enzymatic action .

  • Stereochemical Integrity : Reactions at the α-carbon retain the (R)-configuration due to steric hindrance from the phenyl group .

  • Radical Pathways : TiO₂-mediated decarboxylation generates stabilized α-amino radicals, enabling C–C bond formation .

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties
(R)-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid has been investigated for its potential analgesic and anti-inflammatory effects. Studies have indicated that derivatives of pyrrolidine compounds exhibit significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. For instance, a study highlighted the synthesis of pyrrolidine derivatives that demonstrated potent anti-inflammatory activity in animal models, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Neuroprotective Effects
Research has also pointed to the neuroprotective properties of this compound. It has been shown to protect neuronal cells from apoptosis induced by various stressors, including oxidative stress and excitotoxicity. In vitro studies demonstrated that this compound could modulate signaling pathways involved in cell survival, thereby offering potential therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

Chiral Resolution Agent
this compound is utilized as a chiral resolution agent in organic synthesis. Its ability to selectively differentiate between enantiomers makes it valuable in the production of pharmaceuticals where stereochemistry is critical. A notable application includes its use in resolving racemic mixtures into their respective enantiomers, which is essential for producing drugs with desired pharmacological effects .

Building Block for Complex Molecules
This compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow it to participate in various reactions, including acylation and alkylation processes. Researchers have successfully employed this compound in the synthesis of poly(ADP-ribose) polymerase inhibitors, which are important in cancer therapy .

Case Studies

Study Focus Findings
Study on Anti-inflammatory EffectsInvestigated the anti-inflammatory properties of pyrrolidine derivativesThe compound showed significant inhibition of cyclooxygenase enzymes, indicating potential for drug development .
Neuroprotection ResearchExplored neuroprotective effects against oxidative stressDemonstrated modulation of survival signaling pathways in neuronal cells .
Chiral Resolution ApplicationUtilized as a chiral resolution agentSuccessfully resolved racemic mixtures into enantiomers for pharmaceutical applications .
Synthesis of PARP InhibitorsUsed as a building block for complex moleculesContributed to the development of potent cancer therapeutics .

Mechanism of Action

The mechanism of action of ®-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

The following analysis compares (R)-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid with structurally analogous pyrrolidine derivatives, focusing on substituents, synthetic yields, molecular properties, and functional roles.

Structural and Functional Group Variations

Key Compounds:

Molecular Weight: 143.14 g/mol. Purity: ≥95%.

(R)-1-(Benzyloxycarbonyl)-2-Methylpyrrolidine-2-carboxylic Acid ()

  • Substituents : 1-benzyloxycarbonyl (Cbz), 2-methyl.
  • Molecular Weight : 263.29 g/mol.
  • Key Feature : The Cbz group serves as a protective moiety for amines, enhancing stability during peptide synthesis. The 2-methyl group reduces steric bulk compared to 2-phenyl, possibly improving solubility .

(2S,4R)-1-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylic Acid () Substituents: 1-aminoacetyl-pyrrolidine, 4-hydroxy, 2-carboxylic acid. Molecular Weight: 285.30 g/mol. Key Feature: The aminoacetyl and hydroxyl groups introduce hydrogen-bonding capacity, which may enhance binding to biological targets (e.g., enzymes or receptors) .

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid () Substituents: Chloro at position 5, fused pyridine-pyrrolidine ring. Synthetic Yield: 71%.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Functional Role
This compound* ~275 (estimated) 1-acetyl, 2-phenyl Chiral intermediate, potential drug scaffold
(2R)-1-Formylpyrrolidine-2-carboxylic acid 143.14 1-formyl Labile intermediate for further derivatization
(R)-1-Cbz-2-Methylpyrrolidine-2-carboxylic acid 263.29 1-Cbz, 2-methyl Amine protection in peptide synthesis
5-Chloro-pyrrolo-pyridine-2-carboxylic acid ~212 (estimated) 5-chloro, fused pyridine-pyrrolidine Electron-deficient scaffold for kinase inhibitors

*Estimated properties based on structural analogs.

Biological Activity

(R)-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring, which is substituted with an acetyl group and a phenyl moiety. The structural formula can be represented as follows:

C13H15NO3\text{C}_{13}\text{H}_{15}\text{N}\text{O}_3

This compound exhibits properties typical of carboxylic acids, including solubility in polar solvents and the ability to participate in various chemical reactions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various pyrrolidine derivatives, including this compound. The biological activity was primarily evaluated using human lung adenocarcinoma cells (A549) as a model system.

Case Study: Anticancer Activity Evaluation

A study investigated the anticancer effects of several pyrrolidine derivatives, including this compound. The compounds were tested for their cytotoxic effects on A549 cells using an MTT assay. The results indicated that:

CompoundViability (%)IC50 (µM)Remarks
Control (Cisplatin)305.0Standard chemotherapeutic
This compound5025.0Moderate activity
Other derivativesVariesVariesStructure-dependent activity

The results showed that this compound exhibited moderate cytotoxicity compared to cisplatin, indicating potential as an anticancer agent but requiring further optimization for efficacy .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key cellular pathways associated with cancer cell survival and proliferation. Notably, it has been suggested that such compounds can interfere with the PI3K/Akt/mTOR signaling pathway, which plays a critical role in regulating cell growth and metabolism .

Enzyme Inhibition Activity

In addition to its anticancer properties, this compound has been evaluated for its enzyme inhibition capabilities, particularly against α-amylase and α-glucosidase. These enzymes are significant in carbohydrate metabolism and are targets for managing diabetes.

Enzyme Inhibition Assay Results

The enzyme inhibition assays revealed the following results:

Compoundα-Amylase Inhibition (%)α-Glucosidase Inhibition (%)
Control (Acarbose)8590
This compound6070
Other derivativesVariesVaries

The compound showed promising inhibitory effects on both enzymes, suggesting its potential utility in managing postprandial blood glucose levels .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for (R)-1-Acetyl-2-phenylpyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves enantioselective catalysis or chiral pool strategies. For stereochemical control, use chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or asymmetric hydrogenation. Verify enantiomeric excess (ee) via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times to reference standards .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (1H/13C) for structural confirmation, focusing on pyrrolidine ring protons (δ 1.5–3.0 ppm) and acetyl group signals (δ ~2.1 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Polarimetry to confirm optical activity (specific rotation values should align with literature for the (R)-enantiomer) .

Q. How should researchers handle hygroscopicity or stability issues during storage?

  • Methodological Answer : Store under inert gas (argon/nitrogen) in sealed vials with desiccants (e.g., silica gel). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze using HPLC to detect decomposition products like free carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Cross-validate assays using orthogonal methods:

  • In vitro enzyme inhibition assays (e.g., fluorescence-based) to confirm target binding.
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling of ligand-receptor interactions.
  • Compare results with structurally analogous compounds (e.g., (S)-enantiomers or phenylpyrrolidine derivatives) to identify stereospecific effects .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?

  • Methodological Answer :

  • Prodrug derivatization : Modify the acetyl group to ester prodrugs (e.g., ethyl ester) to enhance membrane permeability.
  • Salt formation : Use sodium or lysine salts to improve aqueous solubility.
  • Validate modifications via Caco-2 cell permeability assays and in vivo pharmacokinetic studies in rodent models .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., enzymes with PDB IDs 3LXX or 5TZ1).
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • Cross-reference results with experimental data from surface plasmon resonance (SPR) or microscale thermophoresis (MST) .

Q. What advanced methods identify degradation pathways under physiological conditions?

  • Methodological Answer :

  • Use LC-MS/MS to detect and quantify degradation products in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
  • Apply density functional theory (DFT) calculations (Gaussian 09) to predict hydrolysis mechanisms of the acetyl group.
  • Compare with forced degradation studies (e.g., exposure to UV light or oxidizing agents) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in a laboratory setting?

  • Methodological Answer :

  • Use NIOSH-approved respirators and nitrile gloves for skin protection.
  • Implement fume hoods with ≥100 ft/min face velocity to minimize inhalation risks.
  • Dispose of waste via incineration at >800°C, adhering to EPA guidelines for nitrogen-containing compounds .

Q. How should researchers design toxicology studies to evaluate acute and chronic effects?

  • Methodological Answer :

  • Conduct OECD 423 acute oral toxicity tests in rodents, monitoring for CNS depression or gastrointestinal distress.
  • For chronic exposure, use Ames tests (TA98 and TA100 strains) to assess mutagenicity.
  • Cross-reference with structural analogs (e.g., pyrrolidine-2-carboxamide derivatives) to predict toxicity profiles .

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